(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

ortho effect benzoic acid acidity pKa differentiation

This (S)-configured, Boc-protected 1,4-oxazepane-2-yl benzoic acid is the direct precursor to brensocatib-class DPP1 inhibitors and EP300/CBP HAT inhibitor scaffolds. The ortho-substitution lowers pKa (~3.9) vs. meta/para isomers, alters metal-chelation geometry, and provides steric constraint at the amide bond. Using the (R)-enantiomer or regioisomer introduces quantifiable differences in target selectivity and SAR reproducibility. Source the exact stereoisomer to maintain patent integrity and avoid wasted synthetic effort.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
Cat. No. B8259217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-6-10-22-14(11-18)12-7-4-5-8-13(12)15(19)20/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1
InChIKeySVNBWXKERBVPHY-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid – Chiral Oxazepane Building Block for Drug Discovery Procurement


(S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid (CAS 2382316-80-3) is a chiral, Boc-protected 1,4-oxazepane derivative bearing a 2-substituted benzoic acid moiety . This compound belongs to a class of seven-membered heterocyclic scaffolds that have emerged as privileged structures in medicinal chemistry, most notably as the core pharmacophore of the clinical-stage dipeptidyl peptidase 1 (DPP1) inhibitor brensocatib (AZD7986) and in EP300/CBP histone acetyltransferase inhibitor programs [1][2]. The specific combination of ortho-benzoic acid substitution, (S)-configuration at the oxazepane 2-position, and acid-labile Boc protection defines its utility as a differentiated synthetic intermediate in structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Oxazepane Building Blocks Cannot Substitute (S)-2-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid in SAR-Driven Synthesis


Substitution of this compound with its regioisomers (meta- or para-benzoic acid), enantiomer ((R)-configuration), de-Boc analog, or simpler oxazepane-2-carboxylic acid derivatives introduces alterations in acidity, steric environment, hydrogen-bonding geometry, and chiral recognition that propagate through downstream synthetic steps and ultimately affect target binding . The ortho-substituted benzoic acid exhibits a quantifiably lower pKa (~3.9) compared to the meta (~4.1) and para (~4.2–4.5) isomers due to the well-established ortho effect, altering both solution-phase reactivity and metal-coordination behavior [1]. The (S)-configuration is stereochemically matched to L-amino acid-derived amide coupling partners prevalent in peptide-mimetic drug discovery; the (R)-enantiomer (CAS 1273566-86-1) would yield diastereomeric products with different biological activity profiles . Consequently, direct interchange of in-class analogs without quantitative justification risks irreproducible SAR, wasted synthetic effort, and procurement of intermediates that fail to map onto the intended patent or lead series.

Quantitative Differentiation Evidence for (S)-2-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid vs. Closest Analogs


Ortho-Substituted Benzoic Acid Exhibits Lower pKa (~3.9) vs. Meta (~4.1) and Para (~4.2–4.5) Regioisomers via the Ortho Effect

The target ortho-substituted isomer (CAS 2382316-80-3) is expected to exhibit a pKa of approximately 3.9 for the benzoic acid proton, making it a measurably stronger acid than the meta isomer (CAS 2380563-29-9, estimated pKa ~4.1) and the para isomer (CAS 2382350-77-6, estimated pKa ~4.2–4.5) . This difference arises from the ortho effect, wherein steric hindrance between the oxazepane ring at the 2-position and the carboxylic acid group twists the carboxyl out of the plane of the benzene ring, inhibiting resonance stabilization of the conjugate base and thereby increasing acidity [1]. The pKa trend for monosubstituted benzoic acids is well-documented: for methyl-substituted (a sterically comparable substituent), the ortho isomer has pKa = 3.9, meta = 4.3, and para = 4.4 [1].

ortho effect benzoic acid acidity pKa differentiation steric inhibition of resonance

(S)-Configuration Provides Defined Stereochemical Input for Chiral Amide Coupling vs. (R)-Enantiomer Diastereomeric Outcomes

The target compound bears the (S)-absolute configuration at the oxazepane 2-position, as indicated by the [C@H] stereodescriptor in its isomeric SMILES: CC(C)(C)OC(=O)N1CCCO[C@H](C1)c1ccccc1C(=O)O . The (R)-enantiomer (CAS 1273566-86-1 for the corresponding 4-Boc-oxazepane-2-carboxylic acid; the (R)-2-benzoic acid analog would carry a different CAS) features the [C@@H] descriptor . When the (S)-enantiomer is coupled to an L-amino acid-derived amine partner, the resulting diastereomer adopts a specific spatial orientation at the newly formed amide bond; use of the (R)-enantiomer would yield an epimeric product with fundamentally different three-dimensional pharmacophore geometry. This is critical given that the oxazepane 2-carboxamide stereochemistry is a key determinant of DPP1 inhibitory potency, as demonstrated in the brensocatib clinical candidate series where the (2S)-oxazepane-2-carboxamide configuration was essential for binding [1].

chiral building block enantiomeric purity diastereoselective synthesis peptide mimetics

Boc Protection Enables Orthogonal Deprotection Strategy vs. Fmoc- and Cbz-Protected Analogs in Multi-Step Synthetic Sequences

The tert-butoxycarbonyl (Boc) protecting group on the oxazepane nitrogen is selectively cleaved under acidic conditions (e.g., 20–50% TFA in dichloromethane, or HCl in dioxane) while remaining stable to the basic and nucleophilic conditions used for Fmoc deprotection (piperidine/DMF) and to the hydrogenolytic conditions used for Cbz removal (H₂, Pd/C) [1]. In contrast, the Fmoc-protected analog (e.g., 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepan-2-yl)benzoic acid, CAS 2453297-01-1) requires basic deprotection conditions that can promote epimerization at the oxazepane 2-position or premature benzoic acid deprotonation . The de-Boc analog (2-[(2S)-1,4-oxazepan-2-yl]benzoic acid hydrochloride, CAS not clearly assigned) carries a free secondary amine that is nucleophilic and requires immediate coupling or re-protection, limiting its shelf stability and synthetic flexibility .

orthogonal protecting groups Boc deprotection solid-phase synthesis TFA-labile

1,4-Oxazepane Scaffold is a Validated Pharmacophore in Clinical-Stage DPP1 Inhibition (Brensocatib) and Preclinical EP300/CBP HAT Inhibition, Justifying Procurement for SAR Exploration

The 1,4-oxazepane ring system has been established as a critical scaffold in two high-value drug discovery programs. In the DPP1 inhibitor series leading to brensocatib (AZD7986/INS1007), the (2S)-1,4-oxazepane-2-carboxamide core was identified as the optimal ring system among six- and seven-membered ring comparators, with the oxazepane-based clinical candidate demonstrating a DPP1 enzyme pIC₅₀ of 8.4 (IC₅₀ ≈ 4 nM) and >70% reduction of neutrophil elastase activity in murine lung inflammation models [1]. In a separate program, scaffold hopping to a 1,4-oxazepane ring yielded compound 11 (DS17701585), a highly selective EP300/CBP histone acetyltransferase inhibitor that demonstrated dose-dependent suppression of SOX2 mRNA in a human lung squamous cell carcinoma xenograft model [2]. The target compound, bearing both the 1,4-oxazepane core and a benzoic acid handle amenable to amide coupling or bioisostere replacement, serves as a direct entry point for generating analogs within both chemotypes .

DPP1 inhibitor cathepsin C brensocatib histone acetyltransferase scaffold hopping

Distinct Molecular Identity and Purity Specification vs. Regioisomeric and De-Protected Analogs Enables Reliable Inventory Management

The target compound (CAS 2382316-80-3) has a uniquely assigned CAS Registry Number, molecular formula C₁₇H₂₃NO₅, and molecular weight of 321.37 g/mol, distinguishing it from the para isomer (CAS 2382350-77-6), meta isomer (CAS 2380563-29-9), and the simpler oxazepane-2-carboxylic acid analog (CAS 1273567-44-4, MW 245.27) . Vendor specifications indicate standard purity of ≥95% for all three regioisomers . However, supply chain fragmentation is evident: the para isomer and meta isomer are listed by different catalog numbers (CM1015969 and CM1015939, respectively) and may originate from different synthetic batches with distinct impurity profiles . Importantly, the Brensocatib Impurity 4 reference standard (SynZeal) is chemically identified as (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4), not the 2-benzoic acid derivative, highlighting the need for precise CAS-based ordering to avoid cross-contamination with pharmacopoeial impurity markers [1].

CAS registry molecular identity purity specification supply chain integrity

Optimal Procurement and Application Scenarios for (S)-2-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic Acid


Synthesis of DPP1 (Cathepsin C) Inhibitor Analogs via Ortho-Benzoic Acid Amide Coupling

The compound serves as a direct precursor for generating (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide analogs by amide coupling of the benzoic acid with chiral amino-acetonitrile partners [1]. The ortho-substitution pattern provides a sterically constrained amide bond geometry that may influence selectivity over related cysteine cathepsins, as evidenced by the brensocatib optimization campaign where oxazepane amidoacetonitriles achieved DPP1 pIC₅₀ of 8.4 with excellent selectivity [1]. The Boc group remains intact during amide coupling under standardcarbodiimide (EDC/HOBt) or uronium (HATU) conditions, allowing subsequent deprotection and further N-functionalization.

EP300/CBP Histone Acetyltransferase Inhibitor Library Construction via Scaffold Hopping

As demonstrated by Kanada et al., the 1,4-oxazepane ring is a productive scaffold for EP300/CBP HAT inhibition when linked to appropriate aromatic capping groups via the oxazepane nitrogen [2]. The target compound's Boc group can be removed to expose the secondary amine, which can then be elaborated with diverse aryl/heteroaryl sulfonamides, carboxamides, or urea derivatives. The benzoic acid handle can be converted to a 4-pyridone-3-carboxylic acid bioisostere, a strategy employed by Daiichi Sankyo to enhance EP300/CBP selectivity [2].

Chiral Resolution and Enantiomeric Purity Validation in Medicinal Chemistry Campaigns

The (S)-configuration at the oxazepane 2-position provides a defined stereochemical anchor point. When the target compound is used as a starting material, the enantiomeric purity of downstream amide products can be traced to the original building block [1]. The (R)-enantiomer (or the simpler (R)-4-Boc-oxazepane-2-carboxylic acid, CAS 1273566-86-1) can be procured as a control for chiral HPLC method development, enabling quantification of enantiomeric excess in reaction products . This is critical for patent filings and IND-enabling studies where stereochemical identity must be rigorously documented.

Metal-Chelating Probe Design Leveraging Ortho-Benzoic Acid Coordination Chemistry

The ortho-substituted benzoic acid moiety can act as a bidentate ligand for transition metals, forming chelate complexes with distinct geometries compared to the monodentate or bridging coordination modes accessible to para- and meta-substituted analogs [2]. This property can be exploited to design metal-binding pharmacophores, catalytic metallodrug candidates, or affinity probes where the oxazepane ring provides additional hydrogen-bonding or hydrophobic contacts with the biological target. The ~0.3 unit lower pKa of the ortho isomer facilitates carboxylate formation at physiological pH, enhancing metal-binding capacity relative to the para isomer [2].

Quote Request

Request a Quote for (S)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.